1-ETHYL-6-IMINO-8-METHYL-3-(3-PYRIDYL)-2,7-DIOXABICYCLO[3.2.1]OCTANE-4,4,5-TRICARBONITRILE
Overview
Description
1-ETHYL-6-IMINO-8-METHYL-3-(3-PYRIDYL)-2,7-DIOXABICYCLO[321]OCTANE-4,4,5-TRICARBONITRILE is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-6-IMINO-8-METHYL-3-(3-PYRIDYL)-2,7-DIOXABICYCLO[3.2.1]OCTANE-4,4,5-TRICARBONITRILE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile under controlled temperature and pressure conditions.
Introduction of the pyridinyl group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using a pyridine derivative and an appropriate leaving group.
Formation of the imino group: The imino group can be formed through a condensation reaction between an amine and an aldehyde or ketone.
Addition of the tricarbonitrile groups: The tricarbonitrile groups can be introduced through a nucleophilic addition reaction using a nitrile compound and a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-6-IMINO-8-METHYL-3-(3-PYRIDYL)-2,7-DIOXABICYCLO[3.2.1]OCTANE-4,4,5-TRICARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
1-ETHYL-6-IMINO-8-METHYL-3-(3-PYRIDYL)-2,7-DIOXABICYCLO[3.2.1]OCTANE-4,4,5-TRICARBONITRILE has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical studies to investigate the interactions with biological macromolecules.
Industry: It can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-ETHYL-6-IMINO-8-METHYL-3-(3-PYRIDYL)-2,7-DIOXABICYCLO[3.2.1]OCTANE-4,4,5-TRICARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-ETHYL-6-IMINO-8-METHYL-3-(3-PYRIDYL)-2,7-DIOXABICYCLO[3.2.1]OCTANE-4,4,5-TRICARBONITRILE: shares structural similarities with other bicyclic compounds containing imino, pyridinyl, and nitrile groups.
This compound: can be compared to other derivatives with different substituents on the bicyclic core or pyridinyl ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-ethyl-6-imino-8-methyl-3-pyridin-3-yl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c1-3-17-11(2)16(10-20,14(21)24-17)15(8-18,9-19)13(23-17)12-5-4-6-22-7-12/h4-7,11,13,21H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCZZNYYISGEBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12C(C(C(=N)O1)(C(C(O2)C3=CN=CC=C3)(C#N)C#N)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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